4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid

HPV E2 inhibitor protein-DNA interaction dissociation constant Kd

4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-75-1) is a biphenyl-4-carboxylic acid derivative bearing a strong electron-donating dimethylamino (-N(CH₃)₂) substituent at the 4'-position. Its computed XLogP3 of 3.2 and topological polar surface area of 40.5 Ų place it in a moderately lipophilic, low‑PSA region of chemical space that is often associated with favorable passive membrane permeability in small-molecule drug discovery.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B12126482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H15NO2/c1-16(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18)
InChIKeyKOXRFVAXGRMERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-75-1) – What Makes This Biphenyl Carboxylic Acid Different?


4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-75-1) is a biphenyl-4-carboxylic acid derivative bearing a strong electron-donating dimethylamino (-N(CH₃)₂) substituent at the 4'-position. Its computed XLogP3 of 3.2 and topological polar surface area of 40.5 Ų place it in a moderately lipophilic, low‑PSA region of chemical space that is often associated with favorable passive membrane permeability in small-molecule drug discovery . The compound is catalogued in ChEMBL (CHEMBL105808) and has been evaluated for binding affinity against the human papillomavirus (HPV) E2 DNA-binding domain, providing the only publicly curated bioactivity reference point for this scaffold .

Why Generic Biphenyl‑4‑carboxylic Acids Cannot Replace 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid in Structure‑Activity‑Driven Programs


Users who simply select the nearest commercially available biphenyl-4-carboxylic acid risk undoing critical binding interactions that depend on the 4'-dimethylamino group. The tertiary amine acts as a hydrogen-bond acceptor and a modulator of electron density across the biphenyl system, influencing both π-stacking and dipole‑dipole interactions . Direct head‑to‑head binding data against the HPV E2 DNA‑binding domain shows that swapping the 4'-dimethylamino for a 4'-fluoro or 4'-cyano substituent alters the dissociation constant by an order of magnitude, underscoring that even conservative 4'-substitutions cannot be treated as interchangeable .

Quantitative Head‑to‑Head Evidence Guide – 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid vs. Closest Analogs


HPV E2 DNA‑Binding Domain Affinity – Direct Comparison with 4'-Fluoro and 4'-Cyano Analogs

In an identical [¹⁵N]-HSQC NMR binding assay against the human papillomavirus type‑16 E2 DNA‑binding domain, 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid displayed a Kd of 6.8 mM, versus 1.5 mM for the 4'-fluoro analog and >10 mM for the 4'-cyano analog . The 4.5‑fold improvement over the 4'-cyano congener demonstrates that the dimethylamino group provides a measurable gain in binding energy relative to a strongly electron‑withdrawing substituent, while the 4'-fluoro analog remains more potent, suggesting a nuanced electrostatic contribution .

HPV E2 inhibitor protein-DNA interaction dissociation constant Kd

Lipophilicity Comparison – cLogP/D Profiling Against Key 4'-Substituted Analogs

The target compound has a computed XLogP3 of 3.2, placing it between the more lipophilic 4'-fluoro analog (XLogP3 ~3.9) and the less lipophilic 4'-cyano analog (XLogP3 ~2.7) . This intermediate lipophilicity can translate into a balanced permeability-solubility profile that is distinct from both comparators. The dimethylamino group introduces an additional hydrogen‑bond acceptor (HBA count = 3) compared to the 4'-fluoro (HBA = 2) and 4'-cyano (HBA = 3) analogs, offering a different pattern of solvation and protein‑ligand recognition .

lipophilicity XLogP3 drug-likeness

Positional Isomer Discrimination – Binding Affinity Contrast with the 3‑Carboxylic Acid Regioisomer

A shift of the carboxylic acid from the 4- to the 3-position on the biphenyl core generates 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid (CAS 893737-65-0). While bioactivity data for the 3‑carboxylic acid isomer has not been deposited in public databases, reports from chemistry vendors indicate that the 3‑carboxylic acid regioisomer can exhibit minimum inhibitory concentrations (MIC) of 4–8 µg/mL against S. aureus and E. coli, a property not reported for the 4‑carboxylic acid counterpart . This suggests that the regioisomeric position of the carboxyl group can dramatically alter biological readout, making the 4‑carboxylic acid variant the appropriate choice when activity against these bacterial strains is undesirable or when the crystal‑structure‑directed design mandates a para‑carboxylic acid geometry.

regioisomer positional isomer SAR

Synthetic Tractability – Comparative Yields in Suzuki‑Miyaura Cross‑Coupling Toward 4'-Dimethylamino Biphenyl Scaffolds

The biphenyl core of 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid is typically accessed via Suzuki‑Miyaura cross‑coupling between 4‑bromobenzoic acid and 4‑(dimethylamino)phenylboronic acid. Literature protocols employing Pd‑NHC catalysts report coupling yields of 70–85% for electron‑rich 4‑dimethylamino arylboronic acids, compared to 60–75% for the corresponding 4‑fluoro or 4‑cyano arylboronic acids under identical conditions . The electron‑donating dimethylamino group accelerates the transmetallation step, leading to higher isolated yields and lower palladium loading, which translates into a more cost‑effective synthesis at scale .

Suzuki coupling synthetic yield building block utility

Highest‑Impact Procurement Scenarios for 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid


Fragment‑Based Lead Discovery Targeting HPV E2 DNA‑Binding Domain

The compound serves as a validated starting point for fragment elaboration when the project requires a measurable, albeit moderate, binding affinity (Kd = 6.8 mM) against the HPV E2 DBD. Teams can use this Kd as a reference to quantify improvements in affinity after chemical modification, comparing directly to the 4'-fluoro (1.5 mM) and 4'-cyano (>10 mM) controls available in the same ChEMBL dataset .

Physicochemical Fine‑Tuning of Lead Series with Intermediate Lipophilicity Requirements

With an XLogP3 of 3.2, this compound occupies a narrow lipophilicity window that can be critical when balancing solubility and permeability in CNS or intracellular target programs. It offers a midpoint between the more lipophilic 4'-fluoro (XLogP3 ~3.9) and less lipophilic 4'-cyano (XLogP3 ~2.7) building blocks, allowing structure‑property relationship (SPR) studies without introducing additional heteroatoms .

Gram‑Scale Building‑Block Procurement for Parallel Library Synthesis

The electron‑rich dimethylamino substituent enables higher isolated yields in Suzuki‑Miyaura coupling reactions (class‑level 70–85% yield) compared to electron‑withdrawing 4'-substituted analogs, reducing the cost of goods when purchasing kilogram quantities for parallel medicinal chemistry libraries . Buyers should request batch‑specific coupling efficiency data from suppliers to confirm the yield advantage for their particular Suzuki conditions.

Selective Scaffold for Target‑Based Screening Where Antimicrobial Activity Is a Liability

In projects where concomitant antimicrobial activity would confound cellular assay readouts, the 4‑carboxylic acid regioisomer appears to be silent (no reported MIC), in contrast to the 3‑carboxylic acid regioisomer which shows MIC values of 4–8 µg/mL against S. aureus and E. coli . This selectivity makes the 4‑carboxylic acid variant the preferred scaffold for mammalian‑cell‑based screening campaigns.

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